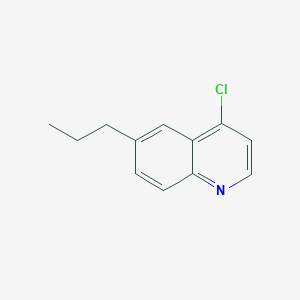

4-Chloro-6-propylquinoline

Description

Significance of the Quinoline (B57606) Heterocyclic Scaffold in Contemporary Chemical Research

The quinoline scaffold, a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal and industrial chemistry. bohrium.comnih.govresearchgate.net First isolated from coal tar in 1834, this nitrogen-containing aromatic compound has garnered immense interest due to its versatile applications and the diverse biological activities exhibited by its derivatives. wikipedia.org The quinoline nucleus is considered a "privileged scaffold," a molecular framework that can bind to multiple biological targets, making it a focal point in drug discovery. nih.govresearchgate.net

Quinoline derivatives are integral components of numerous natural products, particularly alkaloids, and synthetic compounds with a broad spectrum of pharmacological properties. wikipedia.orgnih.gov These properties include antimalarial, anticancer, antibacterial, antiviral, anti-inflammatory, and antifungal activities. nih.govorientjchem.org The structural rigidity of the quinoline ring system, combined with its ability to be functionalized at various positions, allows for the fine-tuning of its physicochemical and biological properties. This adaptability enables chemists to design and synthesize novel molecules with enhanced efficacy and selectivity for specific therapeutic targets. orientjchem.org Consequently, the quinoline framework is found in several clinically approved drugs and continues to be a subject of intensive research for the development of new therapeutic agents. nih.gov

Overview of Substituted Quinolines in Synthetic Organic Chemistry

The synthesis of substituted quinolines is a well-established yet continually evolving field within organic chemistry. The functionalization of the quinoline core is crucial for modulating its biological activity. orientjchem.org Over the last century, numerous named reactions have been developed to construct the quinoline ring system, including the Combes, Doebner-von Miller, Friedländer, and Gould-Jacobs reactions. wikipedia.orgmdpi.com These classic methods typically involve the condensation and cyclization of anilines with various carbonyl compounds.

Modern synthetic strategies have expanded the toolkit for creating substituted quinolines, offering improved efficiency, regioselectivity, and functional group tolerance. mdpi.comrsc.org Key contemporary methods include:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, provide an efficient and atom-economical route to highly substituted quinolines. rsc.org

Transition-Metal-Catalyzed Reactions: Catalysts based on palladium, copper, iron, and rhodium have enabled novel cyclization and cross-coupling strategies, such as C-H activation and annulation, to build the quinoline scaffold under milder conditions. mdpi.com

Electrophilic Cyclization: The cyclization of substrates like N-(2-alkynyl)anilines using electrophilic reagents is an effective strategy for producing quinolines with specific halogen or chalcogen substitutions. nih.gov

The 4-chloro substituent is a particularly important functional group in quinoline chemistry. It is often introduced by treating the corresponding quinolin-4-one precursor with a chlorinating agent like phosphoryl chloride (POCl₃). nih.govmdpi.com The chlorine atom at the C4 position is a versatile synthetic handle, susceptible to nucleophilic substitution, which allows for the introduction of a wide array of other functional groups (e.g., amines, ethers, thiols), further diversifying the chemical space of quinoline derivatives. mdpi.comresearchgate.net

Rationale for Focused Research on 4-Chloro-6-propylquinoline

While extensive research may not be published on this compound specifically, its structure suggests significant value as a synthetic intermediate in medicinal chemistry. The rationale for its synthesis and study is rooted in the established importance of its constituent parts: the 4-chloroquinoline (B167314) core and the alkyl substituent.

Chloro-substituted quinolines are crucial precursors for a variety of biologically active compounds. derpharmachemica.comnih.gov The 4-chloro group, as mentioned, serves as an excellent leaving group for nucleophilic substitution reactions, enabling the synthesis of diverse libraries of 4-substituted quinolines for drug screening. researchgate.net For instance, the 4-amino-7-chloroquinoline core is the foundation of the widely used antimalarial drug chloroquine (B1663885) and its analogues. scholaris.ca

The presence of an alkyl group, such as the propyl group at the C6 position, can significantly influence the compound's lipophilicity. This property is critical for modulating the pharmacokinetic profile of a potential drug, affecting its absorption, distribution, metabolism, and excretion (ADME). By altering the size and nature of the alkyl substituent on the quinoline ring, researchers can optimize a molecule's ability to cross biological membranes and interact with its target.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1156602-03-7 | sigmaaldrich.com |

| Molecular Formula | C₁₂H₁₂ClN | sigmaaldrich.com |

| Molecular Weight | 205.69 g/mol | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| Physical Form | Liquid | sigmaaldrich.com |

| InChI Key | JSEJNTUEGSCAAH-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-propylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN/c1-2-3-9-4-5-12-10(8-9)11(13)6-7-14-12/h4-8H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSEJNTUEGSCAAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC2=C(C=CN=C2C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1156602-03-7 | |

| Record name | 4-chloro-6-propylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Transformational Chemistry of 4 Chloro 6 Propylquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions at C-4

The chlorine atom at the C-4 position of the quinoline (B57606) ring is susceptible to nucleophilic attack, a consequence of the electron-withdrawing effect of the heterocyclic nitrogen atom. This activation facilitates the displacement of the chloride leaving group by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism.

Mechanistic Investigations and Electronic Effects

The SNAr reaction of 4-chloroquinolines generally proceeds through a two-step addition-elimination mechanism. The initial step involves the attack of a nucleophile on the electron-deficient C-4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In this intermediate, the negative charge is delocalized over the quinoline ring system, including the electronegative nitrogen atom, which provides significant stabilization. The subsequent step involves the departure of the chloride ion, restoring the aromaticity of the quinoline ring and yielding the substituted product.

The rate of these SNAr reactions is significantly influenced by the electronic properties of both the quinoline substrate and the attacking nucleophile. The presence of the propyl group at the C-6 position, being an electron-donating group, might slightly decrease the electrophilicity of the C-4 carbon compared to an unsubstituted 4-chloroquinoline (B167314). However, the overarching activating effect of the ring nitrogen ensures that the C-4 position remains a viable site for nucleophilic attack. The strength of the incoming nucleophile also plays a crucial role; stronger nucleophiles generally lead to faster reaction rates.

Reactivity with Various Classes of Nucleophiles (e.g., thiols, amines, hydrazines, azides)

The C-4 chloro substituent in 4-chloro-6-propylquinoline can be readily displaced by a wide range of nucleophiles, providing access to a diverse library of 4-substituted-6-propylquinoline derivatives.

Thiols: Thiophenols and other thiol-containing compounds react with 4-chloroquinolines to furnish the corresponding 4-thioether derivatives. These reactions are typically carried out in the presence of a base to generate the more nucleophilic thiolate anion.

Amines: A vast array of primary and secondary amines, including anilines and aliphatic amines, can be employed to synthesize 4-aminoquinoline (B48711) derivatives. These reactions often proceed under thermal conditions or with the aid of a base to neutralize the HCl generated. The resulting 4-aminoquinolines are of significant interest due to their prevalence in biologically active molecules.

Hydrazines: The reaction with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines yields 4-hydrazinoquinolines. These products are valuable synthetic intermediates that can be further elaborated, for instance, through cyclization reactions to form fused heterocyclic systems.

Azides: The introduction of an azide (B81097) group at the C-4 position is achieved through the reaction with sodium azide. The resulting 4-azidoquinolines are versatile precursors for the synthesis of triazoles via click chemistry or can be reduced to the corresponding 4-aminoquinolines.

The table below summarizes typical nucleophilic aromatic substitution reactions on chloroquinoline systems, which are expected to be applicable to this compound.

| Nucleophile Class | Example Nucleophile | Product Type |

| Thiols | Thiophenol | 4-(Phenylthio)-6-propylquinoline |

| Amines | Aniline | 4-Anilino-6-propylquinoline |

| Hydrazines | Hydrazine hydrate | 4-Hydrazino-6-propylquinoline |

| Azides | Sodium azide | 4-Azido-6-propylquinoline |

Positional Selectivity in Substitution Reactions

In polysubstituted quinolines containing multiple halogen atoms, the positional selectivity of nucleophilic substitution is a key consideration. Generally, the C-4 position of the quinoline ring is more activated towards SNAr reactions than other positions, such as C-2 or positions on the benzene (B151609) ring. This enhanced reactivity is attributed to the superior ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate when the attack occurs at the C-4 (para) position. In the case of this compound, the substitution is highly selective for the C-4 position, as the propyl group at C-6 is not a leaving group and the carbons of the benzene ring are significantly less electrophilic.

Cross-Coupling Reactions of this compound

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for such transformations.

Palladium-Catalyzed C-C Bond Formation (e.g., Arylation, Alkynylation)

Palladium catalysts are widely employed to mediate the coupling of aryl and vinyl halides with a variety of partners. The chloro group at the C-4 position of this compound can be effectively utilized in these reactions.

Arylation (Suzuki-Miyaura Coupling): The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a robust method for forming C-C bonds. This compound can be coupled with various arylboronic acids or their esters in the presence of a palladium catalyst and a base to yield 4-aryl-6-propylquinolines. The choice of ligand for the palladium catalyst is often crucial for achieving high yields and tolerating a wide range of functional groups.

Alkynylation (Sonogashira Coupling): The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. This compound can be reacted with terminal alkynes to produce 4-alkynyl-6-propylquinolines, which are valuable building blocks for more complex molecules.

The following table provides an overview of representative palladium-catalyzed cross-coupling reactions applicable to this compound.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh3)4 / Base | 4-Aryl-6-propylquinoline |

| Sonogashira | Terminal alkyne | PdCl2(PPh3)2 / CuI / Base | 4-Alkynyl-6-propylquinoline |

Other Metal-Catalyzed Coupling Reactions

While palladium catalysis is predominant, other transition metals such as nickel and copper can also be utilized for cross-coupling reactions involving chloroquinolines.

Nickel-Catalyzed Couplings: Nickel catalysts, often being more earth-abundant and cost-effective than palladium, have gained increasing attention for C-C and C-heteroatom bond formation. Nickel-based catalytic systems can be effective for the coupling of chloroquinolines with various partners, sometimes offering complementary reactivity to palladium.

Copper-Catalyzed Couplings (Ullmann-type Reactions): Copper-catalyzed reactions, particularly Ullmann-type couplings, are well-established methods for forming C-N, C-O, and C-S bonds. While these are often employed for aryl iodides and bromides, advancements in ligand design have expanded their scope to include less reactive aryl chlorides. These methods could provide alternative routes to 4-amino, 4-alkoxy, and 4-thioether derivatives of 6-propylquinoline.

The continued exploration of the reactivity of this compound in both SNAr and metal-catalyzed cross-coupling reactions will undoubtedly lead to the development of novel synthetic methodologies and the discovery of new molecules with interesting properties and applications.

Electrophilic Aromatic Substitution on the Benzene Ring (Propyl-Substituted)

The quinoline ring system is a bicyclic heteroaromatic compound consisting of a benzene ring fused to a pyridine (B92270) ring. The reactivity of this system towards electrophilic aromatic substitution (SEAr) is significantly influenced by the presence of the electronegative nitrogen atom.

Directing Effects of Substituents: In this compound, the position of attack on the benzene ring is governed by the directing effects of the existing substituents, primarily the propyl group at the C-6 position.

6-Propyl Group: As an alkyl group, the propyl substituent is an activating group that directs incoming electrophiles to the ortho and para positions relative to itself. biosynce.comlumenlearning.com For the C-6 position, this corresponds to the C-5 and C-7 positions.

Considering these factors, electrophilic attack is predicted to occur at either the C-5 or C-7 position. However, the C-5 position is sterically hindered by the adjacent C-4 substituent and the peri-hydrogen interaction. Therefore, the C-7 position is the most probable site for electrophilic substitution.

Common electrophilic aromatic substitution reactions would be expected to yield the following products:

| Reaction Type | Reagents | Major Product |

| Nitration | HNO₃ / H₂SO₄ | 4-Chloro-7-nitro-6-propylquinoline |

| Halogenation | Br₂ / FeBr₃ | 7-Bromo-4-chloro-6-propylquinoline |

| Sulfonation | Fuming H₂SO₄ | This compound-7-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 7-Acyl-4-chloro-6-propylquinoline |

This table is illustrative and based on general principles of electrophilic aromatic substitution.

Functional Group Interconversions and Derivatizations of the Propyl Moiety

The propyl group at the C-6 position offers opportunities for various chemical transformations, primarily at the benzylic carbon—the carbon atom of the propyl chain directly attached to the quinoline ring. This position is activated due to its ability to form resonance-stabilized radical or cationic intermediates. chemistrysteps.comlibretexts.org

Benzylic Oxidation: The alkyl side-chain can be oxidized using strong oxidizing agents. The presence of at least one hydrogen atom on the benzylic carbon makes it susceptible to oxidation. chemistrysteps.com

Oxidation to Carboxylic Acid: Treatment with hot, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂Cr₂O₇) is expected to cleave the rest of the alkyl chain and oxidize the benzylic carbon completely, yielding 4-chloroquinoline-6-carboxylic acid. libretexts.orgyoutube.com

Oxidation to Ketone: Under milder or more specific conditions, selective oxidation of the benzylic methylene (B1212753) group could potentially yield a ketone. nih.govyoutube.com For instance, using certain catalysts and oxidants might produce 4-chloro-6-(1-oxopropyl)quinoline, also known as 4-chloro-6-propionylquinoline.

Benzylic Halogenation: The benzylic position is particularly susceptible to free-radical halogenation. This reaction allows for the selective introduction of a halogen atom at the benzylic carbon.

Bromination: Using N-Bromosuccinimide (NBS) with a radical initiator (like AIBN or light) is a standard method for benzylic bromination. masterorganicchemistry.comlibretexts.org This reaction would convert this compound into 4-chloro-6-(1-bromopropyl)quinoline. This halogenated derivative can then serve as a versatile intermediate for subsequent nucleophilic substitution reactions to introduce a variety of other functional groups (e.g., -OH, -CN, -NH₂). khanacademy.org

The table below summarizes the expected transformations of the propyl group.

| Reaction Type | Reagents | Product |

| Benzylic Oxidation (Strong) | KMnO₄, heat | 4-Chloroquinoline-6-carboxylic acid |

| Benzylic Oxidation (Mild) | e.g., MnO₂ | 4-Chloro-6-(1-oxopropyl)quinoline |

| Benzylic Bromination | NBS, initiator | 4-Chloro-6-(1-bromopropyl)quinoline |

This table presents predicted outcomes based on the known reactivity of benzylic positions on aromatic rings.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

1H NMR Analysis for Proton Environments and Coupling Patterns

The 1H NMR spectrum of 4-Chloro-6-propylquinoline is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline (B57606) ring system and the aliphatic protons of the propyl group. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Aromatic Region: The protons on the quinoline ring would appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The substitution pattern will lead to a complex splitting pattern. For instance, the proton at the C2 position is expected to be a doublet, coupled to the proton at C3. The protons on the benzene (B151609) ring (H5, H7, and H8) would show characteristic splitting patterns (doublets, doublets of doublets) based on their coupling with adjacent protons.

Aliphatic Region: The propyl group protons would appear in the upfield region. The methylene (B1212753) group adjacent to the aromatic ring (CH2-Ar) would be expected around δ 2.5-3.0 ppm as a triplet. The central methylene group (-CH2-) would likely resonate around δ 1.6-1.9 ppm as a sextet, and the terminal methyl group (-CH3) would appear as a triplet around δ 0.9-1.2 ppm.

Predicted 1H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H2 | 8.5 - 8.8 | d | ~5 |

| H3 | 7.3 - 7.6 | d | ~5 |

| H5 | 7.8 - 8.1 | d | ~8-9 |

| H7 | 7.5 - 7.8 | dd | ~8-9, ~2 |

| H8 | 7.9 - 8.2 | d | ~2 |

| -CH2-Ar | 2.7 - 3.0 | t | ~7-8 |

| -CH2- | 1.6 - 1.9 | sextet | ~7-8 |

13C NMR Analysis for Carbon Framework and Substitution Patterns

The 13C NMR spectrum provides information about the carbon skeleton of the molecule. The quinoline ring carbons are expected to appear in the aromatic region (δ 120-155 ppm), while the propyl group carbons will be in the aliphatic region (δ 10-40 ppm). The carbon attached to the chlorine atom (C4) and the nitrogen atom (C2, C8a) will be significantly deshielded.

Predicted 13C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~150-152 |

| C3 | ~121-123 |

| C4 | ~143-145 |

| C4a | ~125-127 |

| C5 | ~128-130 |

| C6 | ~138-140 |

| C7 | ~130-132 |

| C8 | ~122-124 |

| C8a | ~148-150 |

| -CH2-Ar | ~35-38 |

| -CH2- | ~24-27 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy): Would reveal the coupling relationships between protons, for example, confirming the connectivity within the propyl chain and the coupling between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): Would establish the direct one-bond correlations between protons and their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two or three bonds, which is crucial for connecting the propyl group to the quinoline ring at the C6 position and for assigning the quaternary carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): Could provide information about the spatial proximity of protons, which can be useful in confirming the stereochemistry, although this is less critical for this particular achiral molecule.

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Assignments and Functional Group Identification

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The spectra would be expected to show characteristic bands for the quinoline ring and the propyl group.

Aromatic C-H stretching: Expected in the 3100-3000 cm-1 region.

Aliphatic C-H stretching: Expected in the 2960-2850 cm-1 region for the propyl group.

C=C and C=N stretching: Strong bands in the 1600-1450 cm-1 region are characteristic of the quinoline ring system.

C-Cl stretching: A band in the 800-600 cm-1 region would be indicative of the carbon-chlorine bond.

Aromatic C-H bending: Out-of-plane bending vibrations in the 900-675 cm-1 region can provide information about the substitution pattern on the benzene ring.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm-1) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2960 - 2850 |

| C=N Stretch | 1620 - 1580 |

| Aromatic C=C Stretch | 1580 - 1450 |

| CH2/CH3 Bend | 1470 - 1370 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Quinoline and its derivatives typically exhibit multiple absorption bands in the UV region. The spectrum of this compound is expected to show characteristic π → π* transitions. The substitution with a chloro and a propyl group will cause shifts in the absorption maxima (λmax) compared to unsubstituted quinoline. The chloro group, being an auxochrome, is likely to cause a bathochromic (red) shift.

Table of Compounds

| Compound Name |

|---|

| This compound |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern upon ionization.

The electron ionization (EI) mass spectrum of this compound is expected to show a distinct molecular ion peak (M⁺). The presence of the chlorine atom will result in a characteristic isotopic pattern for the molecular ion, with a second peak (M+2) at two mass units higher than the molecular ion peak. The relative intensity of the M⁺ and M+2 peaks will be approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. nist.govnist.gov

The fragmentation of the molecular ion of this compound is anticipated to proceed through several characteristic pathways, influenced by the quinoline ring, the propyl side chain, and the chlorine substituent. A study on the mass spectra of alkylquinolines revealed that the fragmentation is analogous to that of alkylbenzenes. researchgate.netingentaconnect.com

One of the primary fragmentation pathways for the propyl-substituted quinoline would be the benzylic cleavage, leading to the loss of an ethyl radical (•C₂H₅) to form a stable quinolylmethyl cation. This would result in a significant peak at [M - 29]⁺. Another possible fragmentation of the propyl group is the loss of a methyl radical (•CH₃) to yield a [M - 15]⁺ ion, though this is generally less favorable than the loss of an ethyl radical.

The chloroquinoline moiety itself can undergo fragmentation. The loss of the chlorine atom (•Cl) would give rise to a peak at [M - 35]⁺ or [M - 37]⁺, depending on the chlorine isotope. Further fragmentation of the quinoline ring could lead to the expulsion of neutral molecules like HCN.

A proposed fragmentation pattern for this compound is summarized in the table below.

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| M⁺, M+2⁺ | [C₁₂H₁₂ClN]⁺ | - |

| [M - 15]⁺ | [C₁₁H₉ClN]⁺ | •CH₃ |

| [M - 29]⁺ | [C₁₀H₇ClN]⁺ | •C₂H₅ |

| [M - 35]⁺ / [M - 37]⁺ | [C₁₂H₁₂N]⁺ | •Cl |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not available in the searched literature, insights into its potential solid-state structure can be inferred from related compounds.

UV Photoelectron Spectroscopy for Delocalized Electron System Analysis

UV photoelectron spectroscopy (UPS) is a technique that measures the kinetic energies of photoelectrons emitted from a molecule upon irradiation with high-energy ultraviolet photons. This method provides direct information about the energies of the molecular orbitals, offering a detailed picture of the delocalized electron system.

The UPS spectrum of this compound would exhibit a series of bands corresponding to the ionization of electrons from the valence molecular orbitals. Based on studies of quinoline and its derivatives, the low-energy region of the spectrum (typically below 11 eV) is expected to be dominated by ionizations from the π-orbitals of the quinoline ring and the non-bonding orbital of the nitrogen atom. acs.orgcnr.it

The assignment of these bands can be made by comparison with the known photoelectron spectrum of quinoline and by considering the effects of the substituents. The π-orbitals of the quinoline system will give rise to several distinct bands. The highest occupied molecular orbital (HOMO) is expected to be a π-orbital. The energy of this orbital is a key parameter in understanding the molecule's reactivity and electronic properties.

The chlorine and propyl substituents will perturb the energies of the quinoline's molecular orbitals. The electron-donating propyl group is expected to raise the energy of the π-orbitals, leading to lower ionization potentials. The chlorine atom has a dual effect: its inductive effect is electron-withdrawing, which would lower the orbital energies (increase ionization potentials), while its mesomeric effect is electron-donating, which would raise the orbital energies (decrease ionization potentials). The net effect on the orbital energies will depend on the interplay of these opposing influences.

The nitrogen lone pair will also give rise to a distinct band in the UPS spectrum. The ionization energy of the nitrogen lone pair is a measure of its basicity. acs.org The electronic environment created by the chloro and propyl substituents will influence this ionization energy. cnr.it

A summary of the expected features in the UV photoelectron spectrum of this compound is provided in the table below.

| Orbital Type | Expected Ionization Energy Region | Influence of Substituents |

| π-orbitals (quinoline ring) | Low energy region (< 11 eV) | Perturbed by both chloro and propyl groups |

| n-orbital (Nitrogen lone pair) | Distinct band in the low energy region | Energy influenced by the electronic effects of substituents |

| σ-orbitals | Higher energy region (> 11 eV) | Generally less affected by substituents |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. nih.govnih.gov It is widely employed to determine optimized geometries, electronic properties, and spectroscopic parameters for organic molecules with high accuracy. researchgate.net

Geometry optimization is a computational process to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest potential energy, known as the equilibrium geometry. For 4-Chloro-6-propylquinoline, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to determine its most stable structure. dergipark.org.tr

The geometry of the quinoline (B57606) core is expected to be nearly planar. The bond lengths and angles would be comparable to those calculated for similar molecules like 6-chloroquinoline (B1265530). dergipark.org.tr For instance, the C-Cl bond length is a key parameter, and in related structures, it is computationally determined to be around 1.74 Å. The C-N bond lengths within the pyridine (B92270) ring are typically shorter than the C-C bonds, reflecting the different electronegativity and bonding.

A crucial aspect of the conformational analysis for this molecule involves the orientation of the propyl group attached at the C6 position. The rotation around the C6-C(propyl) single bond allows for different conformers. The most stable conformation would likely feature a staggered arrangement of the propyl chain relative to the quinoline ring to minimize steric hindrance.

Table 1: Predicted Geometrical Parameters for this compound (based on analogs) Data inferred from studies on 6-chloroquinoline and standard bond parameters.

| Parameter | Predicted Value |

| C-Cl Bond Length | ~1.74 Å |

| C-N Bond Lengths (avg) | ~1.32 - 1.37 Å |

| C-C Bond Lengths (aromatic, avg) | ~1.40 Å |

| C-C Bond Lengths (propyl, avg) | ~1.53 Å |

| C-H Bond Lengths (avg) | ~1.08 Å |

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thaiscience.info The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical reactivity, kinetic stability, and optical properties. scirp.orgirjweb.com

For this compound, the HOMO is expected to be distributed across the π-system of the quinoline ring, which is the most electron-rich part of the molecule. The LUMO would also be localized on the π-conjugated system. The presence of the electron-withdrawing chlorine atom and the electron-donating propyl group would modulate the energy levels of these orbitals. A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited electronically. scirp.org

Table 2: Predicted Frontier Orbital Energies and Band Gap for this compound (based on quinoline analog) Data inferred from a DFT study on the parent quinoline molecule. scirp.org

| Parameter | Predicted Energy (eV) |

| EHOMO | ~ -6.65 eV |

| ELUMO | ~ -1.82 eV |

| Band Gap (ΔE) | ~ 4.83 eV |

These values allow for the calculation of various global reactivity descriptors, such as chemical hardness, electronegativity, and the electrophilicity index, which further quantify the molecule's reactivity. irjweb.com

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. rsc.org It is an invaluable tool for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. mdpi.comchemrxiv.org The MEP surface is color-coded, where red indicates regions of most negative potential (electron-rich, attractive to electrophiles) and blue indicates regions of most positive potential (electron-poor, attractive to nucleophiles), while green represents neutral potential. researchgate.net

For this compound, the MEP map would show the most negative potential (red/yellow) localized around the nitrogen atom of the quinoline ring, attributable to its lone pair of electrons. This region is the primary site for protonation and electrophilic attack. The chlorine atom, despite its high electronegativity, often shows a slightly positive potential on its outer surface (the σ-hole), which can lead to halogen bonding. The hydrogen atoms of the aromatic ring and the propyl group would exhibit positive potential (blue/light blue), while the π-surfaces of the aromatic rings would show a moderately negative potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the complex molecular orbitals into a localized Lewis-like structure of bonds and lone pairs. This method is particularly useful for quantifying intramolecular delocalization effects, such as hyperconjugation. Hyperconjugation involves stabilizing interactions where electron density is transferred from a filled (donor) orbital to an adjacent empty (acceptor) orbital.

DFT methods are highly effective for predicting various spectroscopic parameters, which can aid in the structural confirmation and analysis of synthesized compounds.

NMR Chemical Shifts: Theoretical NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.netunifr.ch By calculating the magnetic shielding tensors for each nucleus and referencing them against a standard (e.g., Tetramethylsilane, TMS), one can predict both ¹H and ¹³C NMR spectra with considerable accuracy. rsc.orgresearchgate.net For this compound, the calculations would predict distinct signals for the aromatic protons and carbons of the quinoline core, as well as for the aliphatic protons and carbons of the propyl group. dergipark.org.tr These theoretical shifts are invaluable for assigning experimental spectra, especially for complex structures.

Vibrational Frequencies: The vibrational modes of a molecule correspond to the absorption peaks observed in its Infrared (IR) and Raman spectra. DFT calculations can predict these vibrational frequencies and their corresponding intensities. nih.govmdpi.com For this compound, the calculated spectrum would show characteristic stretching frequencies for the aromatic C-H bonds (above 3000 cm⁻¹), the aliphatic C-H bonds of the propyl group (around 2850-2960 cm⁻¹), and the C=C and C=N bonds of the quinoline ring (in the 1400-1600 cm⁻¹ region). A distinct mode corresponding to the C-Cl stretching vibration would also be predicted, typically in the 600-800 cm⁻¹ range. dergipark.org.trnih.gov

UV-Vis Spectra: The electronic absorption spectrum (UV-Vis) can be predicted using Time-Dependent DFT (TD-DFT). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. For aromatic systems like this compound, the spectrum is dominated by π→π* transitions. Calculations on the parent quinoline molecule show characteristic absorption bands that are well-reproduced by TD-DFT calculations. scirp.org The substitution with chloro and propyl groups would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. asianpubs.org 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this by considering the three-dimensional properties of molecules, such as their steric and electrostatic fields. dovepress.comnih.gov

While a specific QSAR model for this compound has not been developed, numerous QSAR studies have been performed on various classes of quinoline derivatives for activities ranging from antimalarial to anticancer. researchgate.netmdpi.comnih.gov These studies generally reveal that the biological activity is highly dependent on the nature and position of substituents on the quinoline scaffold.

Key findings from QSAR studies on related chloroquinoline derivatives often highlight the importance of:

Steric Factors: The size and shape of substituents at different positions can either enhance or hinder interaction with a biological target. asianpubs.org A 3D-QSAR model would indicate regions where bulky groups (like the propyl group) are favorable or unfavorable for activity.

Electronic Properties: The distribution of charge, represented by electrostatic fields, is crucial. The presence of electronegative atoms like chlorine and nitrogen significantly influences binding affinity. dovepress.comnih.gov

A hypothetical QSAR model including this compound would use molecular descriptors calculated from its optimized structure to predict its potential biological activity based on models built from a training set of similar, experimentally tested compounds.

Derivation of Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. For this compound, a range of descriptors can be calculated using computational software to quantify its physicochemical and structural features. These descriptors are fundamental for developing Quantitative Structure-Activity Relationship (QSAR) models. While specific experimental and extensive computational studies on this compound are not widely available, descriptors can be calculated based on its known structure.

Key molecular descriptors for this compound would typically include:

Topological Descriptors: These describe the atomic connectivity in the molecule, such as the molecular weight, number of atoms, and various connectivity indices.

Geometrical Descriptors: These are derived from the 3D structure of the molecule and include information about its size, shape, and surface area.

Electronic Descriptors: These relate to the electronic properties of the molecule, such as dipole moment, polarizability, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are often calculated using quantum mechanical methods like Density Functional Theory (DFT). nih.gov

Physicochemical Descriptors: These include properties like logP (octanol-water partition coefficient), which indicates the molecule's lipophilicity, and topological polar surface area (TPSA), which is related to its permeability across biological membranes.

A representative set of calculated molecular descriptors for similar 4-chloroquinoline (B167314) derivatives is presented in the table below.

| Descriptor | Description | Typical Value Range for 4-Chloroquinolines |

| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | 163.60 - 250.0 g/mol nih.gov |

| LogP | The logarithm of the partition coefficient between n-octanol and water, indicating lipophilicity. | 1.6 - 4.0 nih.gov |

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | 12.9 - 60.0 Ų nih.gov |

| Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms. | 0 - 1 |

| Hydrogen Bond Acceptors | The number of electronegative atoms with lone pairs of electrons. | 1 - 3 nih.gov |

| Rotatable Bonds | The number of bonds that allow free rotation around them. | 0 - 5 |

Statistical Models for Correlating Structural Features with Theoretical Interaction Potentials

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the molecular descriptors of a series of compounds to their biological activity or a theoretical interaction potential. For this compound and its analogs, QSAR studies are instrumental in predicting their potential efficacy and in designing new derivatives with improved properties.

The development of a QSAR model typically involves the following steps:

Data Set Selection: A series of quinoline derivatives with known biological activities is selected.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the series.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For instance, a hypothetical QSAR equation for a series of 4-chloroquinoline derivatives might look like:

Biological Activity = c0 + c1(LogP) + c2(TPSA) + c3*(Dipole Moment)

Where c0, c1, c2, and c3 are regression coefficients determined from the statistical analysis. Such models can help in understanding which molecular properties are most important for the desired biological effect. For example, studies on 4-aminoquinolines have shown that their antimalarial activity has a strong correlation with the presence of nitrogen and oxygen atoms at specific topological distances. researchgate.net

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein.

Prediction of Binding Modes and Affinities with Theoretical Molecular Recognition Models

Molecular docking simulations can predict how this compound might bind to a specific biological target, such as an enzyme or a receptor. The process involves placing the ligand in various orientations and conformations within the binding site of the protein and calculating a "docking score" for each pose, which is an estimate of the binding affinity.

Analysis of Ligand-Receptor Interaction Motifs (e.g., Hydrogen Bonding, Hydrophobic Interactions, Pi-Stacking)

A detailed analysis of the docked poses of this compound would reveal the specific molecular interactions that stabilize the ligand-receptor complex. These interactions are crucial for the ligand's affinity and selectivity.

Common interaction motifs that would be analyzed include:

Hydrogen Bonding: The nitrogen atom in the quinoline ring of this compound can act as a hydrogen bond acceptor, forming hydrogen bonds with suitable donor groups in the protein's active site.

Hydrophobic Interactions: The propyl group at the 6-position and the aromatic quinoline ring can form hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Pi-Stacking: The aromatic quinoline ring can engage in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan.

Halogen Bonding: The chlorine atom at the 4-position can participate in halogen bonding, a non-covalent interaction with a nucleophilic atom in the receptor.

Studies on other chloro-substituted quinolines have highlighted the importance of such interactions in their biological activity. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Space

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecular system over time. For this compound, MD simulations can be used to study its conformational flexibility and the stability of its complex with a target protein.

An MD simulation of the this compound-protein complex would involve solving Newton's equations of motion for all atoms in the system. This would generate a trajectory of atomic positions and velocities over time, from which various properties can be analyzed. Key insights from MD simulations include:

Conformational Flexibility: The simulation can reveal the different conformations that this compound can adopt in solution and when bound to a receptor.

Stability of the Complex: The root-mean-square deviation (RMSD) of the ligand and protein atoms over time can be monitored to assess the stability of the docked complex.

Interaction Dynamics: MD simulations can show how the ligand-receptor interactions, such as hydrogen bonds, evolve over time, providing a more realistic picture of the binding event.

Reaction Mechanism Studies through Computational Chemistry

Computational chemistry methods, particularly quantum mechanics calculations, are powerful tools for elucidating the mechanisms of chemical reactions. For this compound, these methods can be applied to study its synthesis and reactivity.

A key reaction in the synthesis of many bioactive quinoline derivatives is the nucleophilic aromatic substitution (SNAr) at the 4-position of a 4-chloroquinoline precursor. nih.gov Computational studies can provide detailed insights into the mechanism of this reaction by:

Characterizing Transition States: The geometry of the transition state can be optimized to understand the critical point of the reaction pathway.

Investigating Intermediates: The existence and stability of any reaction intermediates, such as the Meisenheimer complex in a stepwise SNAr mechanism, can be investigated.

Theoretical studies on the nucleophilic substitution of chloroquinolines have provided valuable information on the reactivity of the quinoline ring and the influence of substituents on the reaction rate and regioselectivity. chemicalbook.com These computational approaches are essential for optimizing reaction conditions and designing efficient synthetic routes to this compound and its derivatives.

Structure Activity Relationship Sar and Molecular Design Principles

Influence of the Chloro Substituent at C-4 on Molecular Reactivity and Interaction Profiles.mdpi.comresearchgate.net

The presence of a chloro substituent at the C-4 position of the quinoline (B57606) ring system significantly modulates the molecule's electronic properties and, consequently, its reactivity and potential biological interactions. The chlorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I) on the quinoline nucleus. This effect decreases the electron density of the heterocyclic ring, particularly at the C-4 position, making it more electrophilic.

This heightened electrophilicity at C-4 renders the position susceptible to nucleophilic substitution reactions. nih.govnih.gov The chloro group can act as a good leaving group, facilitating the introduction of various other functional groups at this position. nih.gov The reactivity of 4-chloroquinolines in such reactions is a cornerstone of synthetic strategies aimed at creating diverse libraries of quinoline derivatives. nih.gov Studies have shown that the reactivity of the C-4 chloro group can be influenced by substituents elsewhere on the quinoline ring and by the reaction conditions, such as acid or base catalysis. nih.gov For instance, the presence of electron-donating groups can decrease the rate of nucleophilic substitution, while electron-withdrawing groups can enhance it. nih.gov

From the perspective of molecular interactions, the C-4 chloro group can participate in various non-covalent interactions, including halogen bonding. Halogen bonding is a directional interaction between an electrophilic region on the halogen atom and a nucleophilic site on another molecule. This interaction can be crucial for the binding of the molecule to biological targets like proteins and enzymes. The introduction of a chloro-substituent has been shown to enhance the biological activity in certain quinoline derivatives, a phenomenon that may be attributed to these specific interactions. researchgate.net

Table 1: Influence of C-4 Chloro Substituent on Molecular Properties

| Property | Effect of C-4 Chloro Substituent | Scientific Rationale |

| Reactivity | Increased susceptibility to nucleophilic substitution at C-4 | Strong electron-withdrawing inductive effect of chlorine makes C-4 electrophilic. nih.govnih.gov |

| Electron Density | Decreased electron density on the quinoline ring | High electronegativity of the chlorine atom. |

| Interaction Profile | Potential for halogen bonding | The chlorine atom can act as a halogen bond donor. researchgate.net |

| Biological Activity | Can enhance activity in certain contexts | May improve binding affinity to biological targets through specific interactions. researchgate.net |

Impact of the Propyl Substituent at C-6 on Molecular Properties and Conformational Flexibility.nih.gov

The presence of the propyl group also introduces a degree of conformational flexibility to the molecule. The single bonds within the propyl chain can rotate, allowing the group to adopt various spatial arrangements. This flexibility can be advantageous for optimizing interactions with a biological target's binding site. The ability of the propyl group to orient itself favorably within a binding pocket can lead to enhanced binding affinity and, consequently, higher biological activity.

Furthermore, the size and shape of the propyl group contribute to the steric profile of the molecule. This can influence how the molecule fits into a binding site, potentially leading to improved selectivity for a particular target over others. The strategic placement of such an alkyl group can be a key element in designing molecules with specific biological activities. mdpi.com

Table 2: Impact of C-6 Propyl Substituent on Molecular Properties

| Property | Effect of C-6 Propyl Substituent | Scientific Rationale |

| Lipophilicity | Increased | The propyl group is a non-polar alkyl chain. |

| Conformational Flexibility | Increased | Rotation around the single bonds of the propyl chain. |

| Steric Profile | Increased bulk at the C-6 position | Introduction of a three-carbon alkyl chain. |

| Binding Interactions | Can enhance van der Waals interactions | The non-polar nature of the propyl group can lead to favorable hydrophobic interactions within a binding pocket. |

Rational Design Strategies for Quinoline Derivatives

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. benthamscience.commanchester.ac.uk Rational design strategies are therefore extensively employed to develop novel quinoline derivatives with desired therapeutic properties. nih.govmdpi.comfrontiersin.org

Systematic Scaffold Modification and Derivatization Approaches.researchgate.netresearchgate.netconsensus.app

Systematic modification of the quinoline scaffold is a fundamental strategy in drug discovery. nih.gov This involves the synthesis of a series of related compounds where specific parts of the molecule are systematically altered to investigate the structure-activity relationship (SAR). For the quinoline core, this can involve:

Ring Modification: Altering the core quinoline structure itself, although less common, can lead to novel scaffolds.

Substituent Modification: Systematically changing the substituents at various positions on the quinoline ring. For a molecule like 4-chloro-6-propylquinoline, this could involve replacing the chloro group with other halogens (fluoro, bromo) or pseudo-halogens, or varying the length and branching of the alkyl chain at the C-6 position. mdpi.com

Derivatization: Adding new functional groups to the existing scaffold to explore new chemical space and potential interactions. The reactivity of the 4-chloro position is often exploited for this purpose. nih.gov

These systematic approaches allow researchers to build a comprehensive understanding of how different structural features contribute to the molecule's activity. nih.gov

Strategic Positioning of Functional Groups and Substituents.researchgate.netnih.govresearchgate.net

The biological activity of a quinoline derivative is highly dependent on the nature and position of its substituents. The strategic placement of functional groups is therefore a critical aspect of rational drug design. Key considerations include:

Electronic Effects: The placement of electron-donating or electron-withdrawing groups can alter the reactivity and interaction capabilities of the quinoline ring system. As discussed, the chloro group at C-4 has a significant electronic impact.

Steric Effects: The size and shape of substituents influence how the molecule fits into a biological target. Bulky groups can be used to probe the size of a binding pocket or to prevent unwanted metabolic reactions. mdpi.comfrontiersin.org

Computational modeling is often used to predict the optimal positioning of functional groups to maximize desired interactions with a target. nih.gov

Development of Hybrid Molecular Architectures.mdpi.comresearchgate.net

Molecular hybridization is a design strategy that involves combining two or more pharmacophores (structural units responsible for biological activity) into a single molecule. The goal is to create a hybrid compound with an improved activity profile, potentially acting on multiple targets or having a synergistic effect.

For quinoline derivatives, this could involve linking the quinoline scaffold to another biologically active moiety. For example, a quinoline core might be combined with a pharmacophore known to have a specific type of activity. This approach has been successfully used to develop novel compounds with a range of therapeutic applications. The development of these hybrid molecules often relies on the versatile chemistry of the quinoline ring, allowing for the attachment of other molecular fragments at various positions.

Table 3: Overview of Rational Design Strategies for Quinoline Derivatives

| Strategy | Description | Example Application |

| Systematic Scaffold Modification | Stepwise alteration of the molecular structure to understand SAR. nih.gov | Replacing the C-4 chloro group with other halogens to probe the effect on activity. |

| Strategic Positioning of Functional Groups | Placing substituents at specific positions to optimize interactions and properties. | Positioning a lipophilic group like propyl at C-6 to enhance membrane permeability. |

| Hybrid Molecular Architectures | Combining the quinoline scaffold with other pharmacophores to create novel molecules with enhanced or dual activity. | Linking a quinoline derivative to another active molecule to target multiple biological pathways. |

Advanced Applications and Future Research Directions

Potential as Building Blocks in Complex Organic Synthesis

The utility of 4-Chloro-6-propylquinoline as a precursor in organic synthesis is primarily dictated by the reactivity of the chlorine atom at the 4-position. This position is activated towards nucleophilic substitution, making it a key handle for introducing a wide array of functional groups. nih.govmdpi.com This reactivity allows for the construction of more complex molecular architectures, establishing the compound as a valuable synthetic intermediate. evitachem.com

The substitution of the 4-chloro group can be achieved with various nucleophiles, including amines, thiols, and alkoxides, to yield a diverse range of 4-substituted quinoline (B57606) derivatives. mdpi.comresearchgate.net For instance, reactions with primary or secondary amines lead to the formation of 4-aminoquinolines, a scaffold found in numerous biologically active compounds. nih.gov The propyl group at the 6-position influences the electronic properties of the quinoline ring and enhances the solubility of the molecule and its derivatives in organic solvents, a crucial factor for reaction conditions and product purification.

Furthermore, the chloro-substituent enables participation in transition-metal-catalyzed cross-coupling reactions. Methodologies such as Suzuki, Heck, and Sonogashira couplings, which are staples of modern organic synthesis, can be employed to form new carbon-carbon or carbon-heteroatom bonds at the 4-position. This capability allows for the integration of the this compound core into larger, more intricate molecular systems.

| Reaction Type | Reagent/Catalyst | Product Type | Significance |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Amines, Thiols, Alkoxides | 4-Amino-, 4-Thio-, 4-Alkoxy-quinolines | Access to diverse functionalized quinoline cores. nih.gov |

| Suzuki Coupling | Boronic acids / Palladium catalyst | 4-Aryl- or 4-Vinyl-quinolines | Formation of C-C bonds to introduce aromatic or vinylic groups. |

| Heck Coupling | Alkenes / Palladium catalyst | 4-Alkenyl-quinolines | Formation of C-C bonds to introduce alkenyl side chains. |

| Sonogashira Coupling | Terminal alkynes / Palladium & Copper catalysts | 4-Alkynyl-quinolines | Formation of C-C bonds to introduce alkyne functionalities. |

| Buchwald-Hartwig Amination | Amines / Palladium catalyst | 4-Amino-quinolines | Formation of C-N bonds under milder conditions than traditional SNAr. |

Role in Materials Science (e.g., Organic Electronic Devices, Metal-Quinolates)

The quinoline ring system is a prominent component in the design of functional organic materials due to its inherent electronic and photophysical properties. mdpi.com Derivatives of quinoline are investigated for their applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic cells. researchgate.netsemanticscholar.org this compound serves as a valuable precursor for creating novel materials within this domain.

The core structure of quinoline is a π-conjugated system that can be chemically modified to tune its optical and electronic characteristics, such as its absorption and emission spectra. researchgate.net The 4-chloro position acts as a synthetic anchor to attach other photo- or electro-active moieties, enabling the construction of larger conjugated systems or polymers. The 6-propyl group is particularly advantageous in materials science as it can improve the processability of the final material by increasing its solubility in common organic solvents used for thin-film deposition. researchgate.net

Additionally, quinoline derivatives are effective ligands for forming metal complexes, often referred to as metal-quinolates. These complexes, particularly with metals like aluminum (e.g., Tris(8-hydroxyquinolinato)aluminium) and zinc, are widely used in OLEDs as emissive or electron-transporting layers. By functionalizing the this compound scaffold, novel ligands can be synthesized to create metal-quinolates with tailored properties, such as altered emission colors, improved thermal stability, or enhanced charge-carrier mobility. evitachem.com

| Application Area | Derived Material Type | Potential Role of the Quinoline Moiety |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Emissive materials, Host materials, Electron-transport materials | Forms the core of luminescent molecules or ligands in metal-quinolate complexes. mdpi.com |

| Organic Field-Effect Transistors (OFETs) | Organic semiconductors | Acts as a building block for π-conjugated polymers or small molecules for charge transport. researchgate.net |

| Organic Photovoltaics (OPVs) | Electron donor or acceptor materials | Can be incorporated into polymers or small molecules designed for light absorption and charge separation. |

| Sensors / Probes | Chemosensors | The quinoline nitrogen can coordinate with metal ions, leading to changes in fluorescence for sensing applications. |

Emerging Methodologies and Innovations in Quinoline Chemistry

The field of synthetic organic chemistry is continually evolving, with new methodologies offering greater efficiency, selectivity, and sustainability. rsc.org These innovations are directly applicable to the synthesis and functionalization of this compound and its derivatives.

Recent advancements in quinoline synthesis include:

C-H Bond Activation/Functionalization : This transformative strategy allows for the direct modification of carbon-hydrogen bonds on the quinoline scaffold. rsc.orgrsc.org By using specific catalysts, functional groups can be introduced at positions that are otherwise difficult to access, expanding the chemical space of accessible derivatives. rsc.orgmdpi.com This could allow for modifications to the this compound backbone beyond the reactive chloro group.

Multicomponent Reactions (MCRs) : MCRs have emerged as a highly efficient strategy for synthesizing complex quinoline derivatives in a single step from multiple starting materials. rsc.org These reactions are characterized by high atom economy and the ability to generate structural diversity. rsc.org

Green Synthetic Methods : There is a growing emphasis on developing more environmentally friendly chemical processes. rsc.org For quinoline synthesis, this includes the use of microwave irradiation, ultrasound-promoted reactions, and photocatalysis, which can reduce reaction times, improve yields, and utilize less hazardous reagents. mdpi.combenthamdirect.com

Flow Chemistry : Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control compared to traditional batch processes. Applying flow chemistry to the synthesis and derivatization of this compound could enable more efficient and reproducible production.

These emerging methodologies promise to streamline the synthesis of complex molecules derived from this compound, making its advanced applications more accessible.

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research and development. jddtonline.infoaipublications.com These computational tools can analyze vast datasets to predict chemical properties, reaction outcomes, and biological activities, thereby accelerating the discovery of new molecules and materials. mdpi.com

For a compound like this compound, AI and ML can be applied in several ways:

Reaction Prediction and Optimization : ML models can predict the most likely products of a chemical reaction and suggest optimal conditions (e.g., catalyst, solvent, temperature), saving time and resources in the laboratory. researchgate.net This can be used to explore the vast chemical space accessible from the this compound starting material.

Property Prediction : Computational models can predict the physical, chemical, and electronic properties of hypothetical derivatives of this compound before they are synthesized. jstar-research.com This in silico screening allows researchers to prioritize candidates with desirable characteristics, whether for medicinal applications or materials science. drugpatentwatch.com For example, quantitative structure-activity relationship (QSAR) models can predict the potential bioactivity of new derivatives. nih.govnih.gov

De Novo Molecular Design : Generative AI models can design entirely new molecules from scratch that are optimized for a specific function. drugpatentwatch.com By providing the model with a desired set of properties (e.g., high luminescence, specific protein binding), it could generate novel structures based on the this compound scaffold.

The use of AI and ML can guide experimental work, reduce the number of trial-and-error experiments, and uncover non-intuitive structure-property relationships, ultimately speeding up the innovation cycle for compounds like this compound. aipublications.com

Future Perspectives for this compound Research in Enabling Chemical Transformations

This compound stands as a promising and versatile chemical intermediate. Its future research trajectory will likely be shaped by the convergence of advanced synthesis and computational chemistry. The compound's structure, featuring a reactive site for substitution and a tunable quinoline core, makes it an ideal platform for chemical innovation.

Future research will likely focus on several key areas:

Exploitation in Library Synthesis : The reliable reactivity of the 4-chloro group makes the compound an excellent candidate for the parallel synthesis of large libraries of quinoline derivatives. These libraries can be screened for a wide range of applications, from drug discovery to materials science.

Development of Novel Catalytic Processes : Research into new catalytic methods to functionalize both the chloro-position and other sites on the quinoline ring will continue to expand the synthetic utility of this building block.

Computationally-Guided Materials Design : The synergy between AI-driven property prediction and targeted synthesis will enable the rational design of new organic electronic materials derived from this compound. This approach will accelerate the discovery of materials with superior performance for devices like OLEDs and solar cells.

Sustainable Chemistry : The application of green and continuous flow chemistry principles to the synthesis and derivatization of this compound will be crucial for developing scalable and environmentally responsible manufacturing processes.

Q & A

Q. What are the standard synthetic protocols for 4-Chloro-6-propylquinoline, and how can reaction yields be optimized?

Methodological Answer: A common synthesis involves refluxing precursors (e.g., substituted quinolines) with alkylating agents like 2,5-dimethoxytetrahydrofuran in acetic acid for 2 hours. Yield optimization requires adjusting reaction parameters:

- Temperature : Maintain reflux conditions (~110–120°C) to ensure complete cyclization.

- Catalyst : Acidic conditions (acetic acid) promote electrophilic substitution at the 6-position.

- Solvent polarity : Polar aprotic solvents enhance nucleophilicity of intermediates. Post-reaction, purification via ethanol recrystallization improves purity .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

Methodological Answer:

- NMR (¹H/¹³C) : Assigns proton environments (e.g., propyl chain integration at δ 0.8–1.5 ppm) and chlorine’s deshielding effect on adjacent carbons.

- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 220.0825 for C₁₂H₁₂ClN).

- IR spectroscopy : Identifies C-Cl stretching (~750 cm⁻¹) and quinoline ring vibrations (~1600 cm⁻¹) .

Q. What are the primary biological activities reported for this compound derivatives?

Methodological Answer: Studies highlight antimicrobial and anticancer potential. For example:

- Antibacterial assays : Test against S. aureus (MIC ≤ 8 µg/mL) using broth microdilution.

- Cytotoxicity : Evaluate via MTT assays on cancer cell lines (e.g., IC₅₀ values < 10 µM for HeLa). Note: Activity varies with substituents; systematic SAR studies are recommended .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound derivatives?

Methodological Answer:

- Functional selection : Use hybrid functionals (e.g., B3LYP) with 6-31G(d,p) basis sets to model chlorine’s electronegativity and π-conjugation in the quinoline ring.

- Properties analyzed : HOMO-LUMO gaps (predicting reactivity), electrostatic potential maps (identifying electrophilic sites), and charge transfer dynamics.

- Validation : Compare computed vs. experimental UV-Vis spectra (λ_max deviations < 5 nm) .

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

Methodological Answer:

- Comparative assays : Standardize protocols (e.g., identical bacterial strains, incubation times) to minimize variability.

- Meta-analysis : Pool data from multiple studies using random-effects models to identify outliers.

- Structural verification : Re-evaluate compound purity (HPLC ≥ 98%) and stereochemistry (X-ray crystallography) to confirm active species .

Q. How can reaction conditions be tailored to synthesize this compound with regioselective control?

Methodological Answer:

- Directing groups : Introduce temporary substituents (e.g., nitro at C-8) to block competing reaction pathways.

- Microwave-assisted synthesis : Reduce side reactions (e.g., dimerization) by shortening reaction times (30 mins vs. 2 hours).

- Catalytic systems : Use Pd/Cu catalysts for cross-coupling to install the propyl group selectively .

Q. What computational tools model the environmental fate of this compound in biodegradation studies?

Methodological Answer:

- QSPR models : Predict biodegradation half-lives using descriptors like logP (hydrophobicity) and topological surface area.

- Molecular docking : Simulate interactions with bacterial enzymes (e.g., cytochrome P450) to identify degradation pathways.

- Validation : Compare predictions with experimental HPLC-MS data on metabolite formation .

Data Contradiction & Experimental Design

Q. How should researchers address discrepancies in melting points reported for this compound derivatives?

Methodological Answer:

- Purification : Re-crystallize samples from multiple solvents (ethanol, acetonitrile) to assess polymorphism.

- DSC analysis : Measure melting endotherms at controlled heating rates (e.g., 10°C/min).

- Collaborative validation : Share samples with independent labs for cross-verification .

Q. What experimental controls are essential when evaluating the antifungal activity of this compound analogs?

Methodological Answer:

- Positive controls : Use fluconazole (for yeasts) or amphotericin B (for molds) to benchmark activity.

- Solvent controls : Test DMSO/ethanol vehicle effects on fungal growth (≤1% v/v).

- Replicate assays : Perform triplicate tests with blinded scoring to reduce bias .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.